Dibenzo-18-crown-6

Descripción general

Descripción

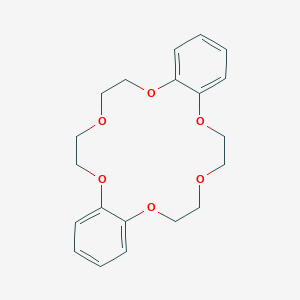

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether first synthesized by Charles J. Pedersen in the 1960s as a byproduct during his pioneering work on crown ethers . Its structure consists of an 18-membered ring with six oxygen atoms and two fused benzene rings, conferring rigidity and aromaticity (Fig. 1). This compound exhibits exceptional cation-binding properties, particularly for alkali metals like K⁺ and Cs⁺, due to its preorganized cavity and oxygen donor atoms . DB18C6 has found applications in ion-selective electrodes (ISEs), solvent extraction, and supramolecular chemistry .

Métodos De Preparación

Dibenzo-18-crown-6 can be synthesized from catechol and bis(chloroethyl) ether. The synthetic route involves the reaction of catechol with bis(chloroethyl) ether in the presence of a base, typically potassium hydroxide, to form the crown ether structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Dibenzo-18-crown-6 undergoes various chemical reactions, including complexation, substitution, and redox reactions. It forms stable complexes with metal cations such as sodium, potassium, and lead. Common reagents used in these reactions include metal salts and organic solvents. The major products formed from these reactions are metal-crown ether complexes, which have applications in various fields .

Aplicaciones Científicas De Investigación

Dibenzo-18-crown-6 has numerous scientific research applications:

Chemistry: It is used as a phase transfer catalyst and in the synthesis of complex organic molecules.

Biology: It facilitates the transport of ions across biological membranes, making it useful in studies of ion channels and transport mechanisms.

Industry: It is used in the separation and purification of metal ions, particularly in the extraction of potassium and lead ions from various matrices .

Mecanismo De Acción

The mechanism by which dibenzo-18-crown-6 exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the metal ions, effectively encapsulating them within the ring. This complexation process is driven by the electrostatic attraction between the negatively charged oxygen atoms and the positively charged metal ions. The resulting complexes are highly stable and can be used in various applications, including ion transport and separation processes .

Comparación Con Compuestos Similares

Comparison with Similar Crown Ethers

Structural and Conformational Differences

Key Compounds Compared :

- 18-Crown-6 (18C6) : Lacks aromatic substituents.

- Benzo-18-Crown-6 : Contains one benzene ring.

- Dicyclohexano-18-Crown-6: Features two cyclohexane rings.

Conformational Stability :

DB18C6’s benzo groups impart rigidity, stabilizing its conformation via intramolecular hydrogen bonds. Computational studies (CONFLEX method) show DB18C6 adopts a "boat-chair" conformation in both aqueous and chloroform phases, similar to 18C5. However, DB18C6’s rigidity reduces conformational flexibility, favoring enantiomerism absent in 18C6 .

Cavity Size :

While DB18C6 and 18C6 share identical cavity diameters (~2.6–3.2 Å), DB18C6’s planar benzo groups reduce cavity distortion during ion binding, enhancing selectivity for larger ions like Cs⁺ (ionic radius: 1.67 Å) .

Table 1: Structural Comparison

| Property | DB18C6 | 18C6 | Dicyclohexano-18C6 |

|---|---|---|---|

| Aromatic Substituents | 2 benzene rings | None | 2 cyclohexane rings |

| Conformational Rigidity | High | Moderate | Moderate |

| Cavity Preorganization | High | Low | Moderate |

Complexation Behavior and Stability Constants

DB18C6 exhibits superior binding for large alkali metals compared to analogs:

- Cs⁺ Complexation: DB18C6 forms 1:2 "sandwich" complexes with Cs⁺ (log K = 4.5 in water), outperforming 18C6 (log K = 1.8) and dicyclohexano-18C6 (log K = 3.1) . Crystal structures reveal 12 Cs–O interactions (308–351 pm), leveraging DB18C6’s rigid framework .

- K⁺ Selectivity : In RTILs (e.g., [C₄mim][NTf₂]), DB18C6’s hydrophobicity enhances Cs⁺/K⁺ separation efficiency by 30% over 18C6 .

Table 2: Stability Constants (log K) in Water

| Crown Ether | Cs⁺ | K⁺ | Na⁺ |

|---|---|---|---|

| DB18C6 | 4.5 | 3.8 | 1.2 |

| 18C6 | 1.8 | 2.1 | 0.9 |

| Benzo-18C6 | 2.5 | 2.7 | 1.0 |

Hydrophobicity and Solvent Extraction

The benzo groups in DB18C6 increase hydrophobicity (log P = 2.1 vs. 18C6’s log P = -0.5), making it ideal for non-polar media like room-temperature ionic liquids (RTILs). In cesium extraction from water, DB18C6 achieves 95% efficiency in RTILs, compared to 65% for 18C6 .

Actividad Biológica

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether belonging to the crown ether family, known for its ability to selectively bind alkali metal cations. This article reviews the biological activities associated with DB18C6, including its antibacterial, antiviral, and ion-selective properties, supported by experimental data and case studies.

Overview of this compound

DB18C6 is characterized by its unique structure, which consists of two benzene rings linked by a crown ether framework. This structure allows it to encapsulate cations effectively, making it a subject of interest in both chemical and biological studies.

Antibacterial Activity

Research indicates that derivatives of DB18C6 exhibit significant antibacterial properties. A study synthesized hydrazone derivatives of DB18C6 and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The results showed that certain derivatives had potent antibacterial effects, suggesting potential applications in drug development.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Hydrazone Derivative 1 | E. coli | 15 |

| Hydrazone Derivative 2 | S. aureus | 12 |

| This compound | Control | 10 |

The study highlighted that the hydrazone moiety enhances the biological activity of DB18C6 derivatives due to increased lipophilicity and better cellular uptake .

Antiviral Properties

DB18C6 has also been investigated for its antiviral properties. It has shown potential as an antiviral agent against hepatitis C virus (HCV) when used in conjunction with other compounds. A notable study developed carbon paste sensors incorporating DB18C6 for the potentiometric determination of daclatasvir dihydrochloride, an HCV treatment. The sensors demonstrated high sensitivity and selectivity, indicating that DB18C6 can facilitate the detection of antiviral drugs in biological samples .

Ion Selectivity and Biological Implications

The ion-selective properties of DB18C6 are particularly relevant in biological systems where ion homeostasis is crucial. Studies utilizing density functional theory (DFT) have elucidated the binding selectivity of DB18C6 for alkali metal cations such as K, Na, and Li. The binding energies indicate a preference for K, which aligns with physiological conditions where potassium plays a vital role in cellular functions .

Table: Binding Energies of Alkali Metal Cations with DB18C6

| Cation | Binding Energy (kcal/mol) |

|---|---|

| K | -30.2 |

| Na | -25.5 |

| Li | -20.1 |

These findings suggest that DB18C6 could be utilized as a selective ionophore in biosensors or drug delivery systems targeting specific cations essential for various cellular processes .

Case Studies and Experimental Findings

- Antibacterial Derivatives : A study synthesized several hydrazone derivatives from DB18C6 and tested them against standard bacterial strains. The results indicated that modifications to the crown ether structure could significantly enhance antibacterial activity .

- Potentiometric Sensors : The development of carbon paste sensors using DB18C6 demonstrated its utility in detecting low concentrations of pharmaceutical compounds, showcasing its potential application in clinical diagnostics .

- Ion Binding Studies : DFT calculations revealed insights into the complexation behavior of DB18C6 with various alkali metal ions, providing a theoretical basis for its selective binding properties relevant to biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for dibenzo-18-crown-6 and its derivatives?

this compound derivatives, such as diformyl-dibenzo-18-crown-6, can be synthesized using Reimer-Tiemann and Vilsmeier reactions. The Reimer-Tiemann method involves reacting this compound with chloroform (CHCl₃) and sodium hydroxide (NaOH), while the Vilsmeier approach uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Optimization of reaction conditions (e.g., temperature, reagent ratios) can achieve yields up to 78.2%. Characterization is typically performed via IR spectroscopy, ¹H NMR, and elemental analysis to confirm structural integrity and purity .

Q. What factors influence the selectivity of this compound for alkali metal cations?

Selectivity depends on the crown ether’s cavity size, solvation effects, and cation charge density. For example, density functional theory (DFT) studies with continuum solvation models reveal preferential binding to K⁺ over Na⁺ due to better size compatibility (cavity diameter ~2.6–3.2 Å). Experimental validation in aqueous solutions shows enhanced extraction efficiency for Cs⁺ in ionic liquids when paired with this compound, correlating with stability constants of crown ether-metal complexes .

Q. What key physical properties of this compound are critical for experimental design?

Critical properties include:

- Solubility : Soluble in polar solvents (e.g., water with slight turbidity) and paraffin due to reduced polarity from benzene rings .

- Thermal stability : Melting point 160–164°C, ideal for high-temperature applications like catalysis .

- Partition coefficients : LogP values (e.g., 3.5 for octanol/water) inform solvent selection for extraction .

Advanced Research Questions

Q. How can this compound-modified electrodes be optimized for analyte detection?

Carbon paste electrodes (CPEs) modified with this compound require optimization of:

- Modifier concentration : 0.6–0.8% (w/w) in carbon paste maximizes current response for Pb(II) and paracetamol detection .

- Scan rate : 35–50 mV/s balances electron transfer kinetics and sensitivity .

- pH : Acidic conditions (pH 2) enhance protonation and complex stability with analytes . Validation via linear calibration (1–700 μM), detection limits (LoD 52.36 μM), and recovery rates (~89–108%) ensures reliability .

Q. How can contradictions in complexation studies (e.g., isomer formation) be resolved?

Synthetic routes to dialdehyde derivatives may yield cis/trans isomer mixtures. To resolve structural ambiguities:

- Use high-resolution NMR to distinguish isomer signals (e.g., coupling constants in ¹H spectra).

- Compare experimental vibrational spectra (IR/Raman) with DFT-predicted spectra for dominant conformers .

- Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What computational methods are used to predict this compound’s conformational behavior?

Conformational analysis employs:

- DFT functionals (B3LYP, PBE1PBE) with dispersion corrections (DFT-D3) to model gas-phase and solvated structures.

- Vibrational spectroscopy : Scaled quantum-mechanical force fields match experimental IR/Raman spectra, identifying low-energy conformers .

Q. How can this compound be integrated into adsorbent materials for environmental applications?

Amberlite XAD7 resin functionalized with this compound and Fe(III) effectively removes arsenic via:

- Solid-phase impregnation : Crown ether enhances metal coordination, while Fe(III) provides arsenic-binding sites.

- Characterization : SEM, FTIR, and BET surface area analysis confirm successful functionalization .

Q. What design principles apply to fluorescent probes using this compound?

Azo dye-modified derivatives (e.g., naphthyl-azo crown ethers) detect Hg²⁺ via:

- Synthesis : Nitration, reduction, and diazo coupling with β-naphthol.

- Spectral shifts : Ratiometric colorimetric responses (UV/Vis) and fluorescence quenching validate Hg²⁺ binding .

Q. How do solvation models in DFT studies align with experimental binding data?

Continuum solvation models (e.g., PCM) simulate aqueous-phase cation binding. Comparisons with experimental stability constants (log K) for Cs⁺ complexes in ionic liquids show good correlation, validating computational predictions .

Q. What validation protocols ensure accuracy in electrochemical measurements?

Propiedades

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSPARMOAYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77110-11-3 | |

| Record name | Poly(dibenzo-18-crown-6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77110-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022428 | |

| Record name | Dibenzo-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige fibers or powder; [Alfa Aesar MSDS] | |

| Record name | Dibenzo-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14187-32-7 | |

| Record name | Dibenzo-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14187-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-18-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014187327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZO-18-CROWN-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzo-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO-18-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7W45JCS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.